molecular formula C₂₀H₂₈N₄O₉S₂ B050086 Hydroxystilbamide CAS No. 533-22-2

Hydroxystilbamide

Cat. No. B050086
CAS RN: 533-22-2
M. Wt: 532.6 g/mol
InChI Key: XVTQTNAKZYLTNZ-UHFFFAOYSA-N
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Description

Hydroxystilbamide is a chemical compound that belongs to the stilbene family. It is a synthetic derivative of resveratrol, a natural polyphenol found in grapes, berries, and peanuts. Hydroxystilbamide has gained significant attention in the scientific community due to its potential therapeutic properties.

Scientific Research Applications

Antifungal and Antiparasitic Properties

Hydroxystilbamidine, a compound related to Hydroxystilbamide, exhibits significant antifungal and antiparasitic activities. It is known for its ability to impede cellular processes in protozoa by binding to DNA and RNA in a non-intercalating manner and inhibiting ribonucleases. This quality makes it effective against a range of protozoan infections (Definitions, 2020).

Immunomodulatory Effects

Hydroxystilbamidine has also been identified as an immunosuppressant. It significantly suppresses the plaque-forming cell response, impacting both primary and secondary immune responses without causing toxic effects on spleen cells (Folds, Orlando, & Spitznagel, 1975).

Diagnostic and Histochemical Applications

Hydroxystilbamidine is frequently used as a diagnostic agent in neuroanatomy and serves as a histochemical stain. Its ability to bind to DNA and RNA enhances its utility in various biological and medical research areas (Hydroxystilbamidine Isethionate, 2020).

Inhibition of DNA Synthesis

Inhibiting DNA synthesis is another notable property of Hydroxystilbamidine. This effect is crucial for its antiparasitic function, particularly against Trypanosoma gambiense. The compound has been shown to selectively inhibit kinetoplast duplication, a unique feature of certain parasites, without affecting nuclear and cytoplasmic multiplication (Ono & Inoki, 1975).

Effect on Ribonucleases

The compound's potent inhibitory action on ribonucleases is crucial for its biological effects. By inhibiting these enzymes, Hydroxystilbamidine affects protein synthesis and other cellular processes, making it an important tool in molecular biology research (Lizardi, 1980).

properties

CAS RN

533-22-2

Product Name

Hydroxystilbamide

Molecular Formula

C₂₀H₂₈N₄O₉S₂

Molecular Weight

532.6 g/mol

IUPAC Name

4-[2-(4-carbamimidoylphenyl)ethenyl]-3-hydroxybenzenecarboximidamide;2-hydroxyethanesulfonic acid

InChI

InChI=1S/C16H16N4O.2C2H6O4S/c17-15(18)12-5-2-10(3-6-12)1-4-11-7-8-13(16(19)20)9-14(11)21;2*3-1-2-7(4,5)6/h1-9,21H,(H3,17,18)(H3,19,20);2*3H,1-2H2,(H,4,5,6)

InChI Key

XVTQTNAKZYLTNZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=CC2=C(C=C(C=C2)C(=N)N)O)C(=N)N.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC2=C(C=C(C=C2)C(=N)N)O)C(=N)N.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O

Other CAS RN

533-22-2

synonyms

2-Hydroxy-4,4’-diamidinostilbene di(β-Hydroxyethanesulfonate);  2-Hydroxy-4,4’-diguanylstilbene Diisethionate;  2-Hydroxy-4,4’-stilbenedicarboxamidine di(β-Hydroxyethanesulfonate);  2-Hydroxy-4,4’-stilbenedicarboxamidine Diisethionate;  2-Hydroxystilbami

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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